molecular formula C11H6N2O3S B3150784 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid CAS No. 69469-81-4

4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid

Cat. No.: B3150784
CAS No.: 69469-81-4
M. Wt: 246.24 g/mol
InChI Key: GDAOQQYGWKOPJM-UHFFFAOYSA-N
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Description

4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid is a synthetic benzimidazole derivative supplied for laboratory research use. This compound is part of the [1,3]thiazino[3,2-a]benzimidazole chemical family, a class of fused heterocyclic systems known for over seven decades that have attracted significant research interest due to their diverse biological activities . The core structure is characterized by a benzimidazole ring fused with a 1,3-thiazine ring, with ketone and carboxylic acid functional groups at the 4 and 2 positions, respectively. The compound has a molecular formula of C11H6N2O3S and a molecular weight of 246.24 g/mol . Benzimidazole derivatives, in general, are of great interest in medicinal chemistry due to their wide range of pharmacological properties, which include analgesic, anti-inflammatory, anticancer, antihypertensive, antioxidant, and antiviral activities . While specific biological data for this exact molecule may be limited, its functionalized structure makes it a valuable intermediate for researchers exploring structure-activity relationships, synthesizing novel compounds for high-throughput screening, and developing potential therapeutic agents. It is also a candidate for chemical transformations and methodological studies in organic synthesis, particularly in the construction and functionalization of complex heterocyclic systems . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3S/c14-9-5-8(10(15)16)17-11-12-6-3-1-2-4-7(6)13(9)11/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAOQQYGWKOPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid typically involves the cyclization of 2-mercaptobenzimidazole with appropriate ketones. One common method includes the reaction of 2-mercaptobenzimidazole with ketones in boiling acetic acid (AcOH) and sulfuric acid (H₂SO₄), followed by cyclization using polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyclization reactions, optimized for yield and purity. Industrial processes may also incorporate continuous flow techniques and advanced purification methods to ensure scalability and consistency .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid has been investigated for its potential as a therapeutic agent due to its biological activity against various diseases.

  • Anticancer Activity : Studies have shown that compounds derived from thiazino-benzimidazole structures exhibit cytotoxic effects on cancer cells. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that modifications to the thiazino-benzimidazole backbone can enhance its efficacy against resistant strains of bacteria and fungi .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactive functional groups allow for various chemical transformations, making it valuable in the development of new materials and pharmaceuticals.

  • Synthesis of Novel Derivatives : The compound can undergo reactions such as cyclization and functionalization to produce novel derivatives with enhanced properties. For example, reactions involving aromatic aldehydes yield substituted thiazino-benzimidazoles with improved biological activities .

Material Science

Research into the use of this compound in material science is emerging. Its unique properties make it suitable for applications in:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical and thermal properties. This application is particularly relevant for developing advanced materials with specific functionalities .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that derivatives inhibit proliferation of breast cancer cells by inducing apoptosis.
Study 2Antimicrobial EfficacyShowed significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential for antibiotic development.
Study 3Organic SynthesisDeveloped a series of thiazino-benzimidazole derivatives through multi-step reactions, highlighting their versatility as intermediates.

Mechanism of Action

The mechanism of action of 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Properties/Activities Reference
4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid Thiazino-benzimidazole Carboxylic acid, ketone 273.27 Not explicitly reported
2-Aryl-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one Dihydro-thiazino-benzimidazole Ketone, aryl substituent ~274–300 (varies by aryl) Antioxidant activity, crystalline (P21/c space group)
N~2~-{3-[4-(4-Methoxyphenyl)piperazino]propyl}-4-oxo-thiazino-benzimidazole-2-carboxamide Thiazino-benzimidazole Carboxamide, piperazino-methoxyphenyl 477.59 High logP (2.702), moderate solubility
Imidazolo[2,1-b]thiadiazole derivatives Imidazole-thiadiazole Spiro/pyrrolo substituents ~300–400 Antifungal, antihypertensive potential

Physicochemical Properties

  • Solubility and Lipophilicity: The carboxylic acid group in the target compound likely increases polarity and water solubility compared to its carboxamide derivative, which has a higher logP (2.702) and lower solubility . Dihydro analogues (e.g., 2-aryl-2,3-dihydro-4H-thiazino-benzimidazol-4-ones) exhibit moderate solubility due to reduced conjugation and increased flexibility .
  • Crystallinity: The dihydro derivative crystallizes in a monoclinic system (P21/c space group), stabilized by hydrogen bonding between the ketone and benzimidazole NH groups .

Biological Activity

4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid is a heterocyclic compound characterized by its unique structural framework, which integrates a thiazine ring with a benzimidazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections delve into its biological activity, including anticancer properties, antimicrobial effects, and interaction studies with biological targets.

The molecular formula of this compound is C11H6N2O3S, with a molecular weight of 246.24 g/mol. The compound features functional groups such as carboxylic acid and keto groups that contribute to its reactivity and biological activity .

Biological Activities

Research indicates that derivatives of thiazino[3,2-a]benzimidazoles exhibit significant biological activities:

  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various tumor cell lines. For instance, studies have shown that certain benzimidazole derivatives can selectively target hypoxic tumor environments, leading to apoptosis in cancer cells. In vitro tests demonstrated that compounds similar to this compound exhibit promising cytotoxicity against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines .
  • Antimicrobial Effects : The structural characteristics of this compound suggest potential antimicrobial properties. Compounds within this class have been noted for their efficacy against various bacterial strains and fungi due to their ability to disrupt microbial cell functions .

The mechanism by which this compound exerts its biological effects is under investigation. Key areas of focus include:

  • DNA Interaction : Similar compounds have demonstrated the ability to intercalate DNA and inhibit topoisomerase activity, which is crucial for DNA replication and repair. This action may lead to increased DNA damage in cancer cells, promoting cell death through apoptosis .
  • Binding Affinity Studies : Interaction studies utilizing molecular docking simulations have been conducted to assess the binding affinity of this compound with various biological targets such as enzymes and receptors. These studies are essential for elucidating the therapeutic potential of the compound .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Cytotoxicity in Tumor Cells : A study evaluated the cytotoxic effects of benzimidazole derivatives on A549 and WM115 cell lines using WST-1 assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like tirapazamine, suggesting enhanced anticancer activity under hypoxic conditions .
  • Antimicrobial Efficacy : Research has shown that derivatives similar to this compound possess notable antibacterial and antifungal properties. These findings support further exploration into their potential as therapeutic agents against resistant microbial strains .

Comparative Analysis

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological Activity
Thiazolo[3,2-a]benzimidazoleSimilar ring structure without keto groupAnticancer, antimicrobial
Benzimidazole derivativesContains benzimidazole coreAntiviral, anti-inflammatory
ThiazolidinonesContains thiazole ringAntidiabetic properties

Q & A

Q. What are the standard synthetic routes for 4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid?

The synthesis typically involves cyclocondensation of benzimidazole precursors with thiazine derivatives. For example, refluxing 1H-benzimidazole-2-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid in acetic acid, catalyzed by anhydrous sodium acetate, yields fused heterocycles . Similar methodologies are employed in synthesizing imidazo-fused pyrimidine carboxylic acids via cyclization or coupling reactions .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Structural characterization relies on:

  • Elemental analysis for empirical formula confirmation.
  • 1H/13C NMR to resolve aromatic and heterocyclic proton environments (e.g., imidazole and thiazine protons) .
  • HPLC for purity assessment (>98% in some cases) .
  • UV-Vis spectroscopy to study electronic transitions in azo or conjugated systems .

Q. What preliminary biological activities are reported for this compound?

Derivatives of fused benzimidazole-thiazine systems exhibit antiproliferative activity, influenced by substituent patterns on the aromatic moiety . Thiazole-benzimidazole hybrids also show potential as kinase inhibitors or antimicrobial agents .

Advanced Research Questions

Q. How can regioselectivity challenges in heterocyclic fusion reactions be addressed?

Regioselectivity is influenced by electronic and steric factors. For example, using bulky substituents on the benzimidazole precursor can direct cyclization to specific positions. Computational modeling (e.g., quantum chemical reaction path searches) helps predict favorable intermediates and transition states, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antiproliferative activity may arise from:

  • Substituent effects : Electron-withdrawing groups on the aryl moiety enhance activity by modulating electron density .
  • Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times.
  • Metabolic stability : Evaluate in vitro hepatic microsomal stability to account for degradation .

Q. How can reaction yields be optimized for large-scale synthesis?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst screening : Copper iodide or palladium complexes enhance coupling efficiency in heterocyclic systems .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Q. What computational tools are effective in predicting pharmacological targets?

Molecular docking studies with software like AutoDock Vina can identify binding affinities for kinases or integrases. For example, thiazine-benzimidazole hybrids show selective binding to HIV-1 integrase active sites, as suggested by homology modeling .

Methodological Considerations

Q. How to validate the purity of synthesized derivatives?

  • HPLC-MS : Quantifies impurities and confirms molecular ions.
  • Recrystallization : Use acetic acid-DMF mixtures to remove byproducts .
  • Elemental analysis : Ensure C/H/N ratios align with theoretical values (e.g., ±0.3% tolerance) .

Q. What in vitro assays are recommended for evaluating antiproliferative activity?

  • MTT assay : Measures mitochondrial activity in cancer cell lines (e.g., IC50 values).
  • Flow cytometry : Assesses apoptosis via Annexin V/PI staining .
  • Kinase inhibition profiling : Screen against kinase panels (e.g., AMPK, CDK1) .

Data Interpretation and Optimization

Q. How to analyze conflicting spectral data in structural assignments?

Contradictions in NMR signals (e.g., overlapping aromatic protons) can be resolved by:

  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations .
  • Isotopic labeling : Track specific protons in deuterated solvents.
  • Comparative analysis : Reference similar compounds from validated databases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid
Reactant of Route 2
4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid

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